Hydrastine

Overview

Description

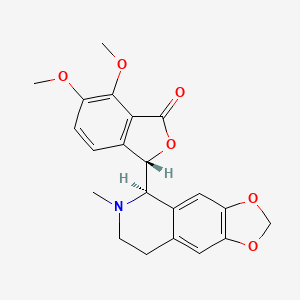

Hydrastine is an isoquinoline alkaloid discovered in 1851 by Alfred P. Durand. . This compound has been historically used for its medicinal properties, particularly as a haemostatic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of hydrastine has been a subject of research since the early 20th century. The first successful synthesis was reported by Sir Robert Robinson and co-workers in 1931. A significant breakthrough was achieved in 1981 when J. R. Falck and co-workers developed a four-step total synthesis starting from simple phenylbromide . The key steps include:

- Alkylation reaction with lithium methylisocyanide to form an isocyanide intermediate.

- Intramolecular Passerini reaction with opianic acid to form a lactonic amide intermediate.

- Ring-closure reaction under dehydration conditions using phosphorus oxychloride.

- Catalyzed hydrogenation using platinum dioxide, followed by reductive amination with formaldehyde to install the N-methyl group .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Hydrastis canadensis. The extraction process includes maceration of the plant material in a suitable solvent, followed by purification using techniques such as liquid chromatography .

Chemical Reactions Analysis

Hydrastine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to hydrastinine using nitric acid.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Substitution: this compound can undergo substitution reactions, particularly involving its methoxy groups.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used for oxidation reactions.

Reduction: Catalysts such as platinum dioxide are used for hydrogenation reactions.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Hydrastinine: Formed through oxidation of this compound.

Reduced this compound: Formed through reduction reactions.

Scientific Research Applications

Pharmacological Properties

Hydrastine exhibits a range of biological activities that make it a compound of interest in pharmacological research. Key properties include:

- Antimicrobial Activity : this compound has demonstrated antimicrobial effects against various pathogens. It is particularly noted for its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

- Antitumor Effects : Studies have indicated that this compound possesses antitumor properties, specifically against human lung adenocarcinoma cells, suggesting its potential role in cancer therapy .

- Central Nervous System Effects : As a competitive antagonist at GABA A receptors, this compound may influence neurological functions and has been studied for its sedative effects .

Therapeutic Uses

This compound has been utilized in various therapeutic contexts, including:

- Respiratory Conditions : It is included in decongestant formulations and has been used to treat upper respiratory tract inflammation and congestion .

- Digestive Disorders : Traditional uses of this compound include treatment for digestive issues, such as diarrhea, where it exhibits antimicrobial and antisecretory properties .

- Wound Healing : Due to its antiseptic qualities, this compound is applied topically to wounds to prevent infection and promote healing .

Antimicrobial Effects Against MRSA

A study evaluated the antimicrobial efficacy of this compound against MRSA strains. The results indicated that this compound could inhibit the growth of MRSA, highlighting its potential as an alternative treatment for antibiotic-resistant infections .

| Study Reference | Methodology | Findings |

|---|---|---|

| Miyazaki et al. (2017) | In vitro assays | This compound showed significant inhibition of MRSA growth. |

Antitumor Activity

Research conducted on the antitumor effects of this compound revealed that it significantly reduced cell viability in lung adenocarcinoma cells. The study emphasized the need for further exploration into its mechanisms of action and potential clinical applications in oncology .

| Study Reference | Cancer Type | Results |

|---|---|---|

| RSC Advances (2020) | Lung Adenocarcinoma | This compound exhibited potent antitumor activity. |

Pharmacokinetics

A pharmacokinetic study assessed the metabolism of this compound following oral administration. The findings showed rapid absorption and extensive biotransformation, with several metabolites identified that may also possess pharmacological activity .

| Parameter | Value |

|---|---|

| Cmax | 225 ± 100 ng/ml |

| Tmax | 1.5 ± 0.3 hours |

| Half-life | 4.8 ± 1.4 hours |

Mechanism of Action

Hydrastine is structurally similar to other isoquinoline alkaloids such as berberine and canadine. it is unique in its specific pharmacological properties and historical use as a haemostatic agent .

Comparison with Similar Compounds

Berberine: Another isoquinoline alkaloid with antimicrobial properties.

Canadine: Found in the same plant family and has similar biological activities.

Hydrastine’s unique combination of chemical properties and biological activities makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Hydrastine, an alkaloid derived from the plant Hydrastis canadensis (goldenseal), has garnered attention for its various biological activities. This article explores the pharmacological properties, metabolic pathways, and therapeutic potentials of this compound, supported by data tables and case studies.

Overview of this compound

This compound is primarily known for its role as a bioactive compound in goldenseal. It is one of the chief alkaloids present in this plant, alongside berberine. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential antitumor effects.

Pharmacokinetics and Metabolism

This compound undergoes extensive biotransformation in the body. A study involving 11 healthy subjects administered an oral dose of 2.7 g of goldenseal supplement containing 78 mg of this compound revealed key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Maximal Serum Concentration (Cmax) | 225 ± 100 ng/ml |

| Time to Max Concentration (Tmax) | 1.5 ± 0.3 hours |

| Area Under Curve (AUC) | 6.4 ± 4.1 ng·h/ml·kg |

| Elimination Half-Life | 4.8 ± 1.4 hours |

The study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine serum and urine concentrations of this compound and its metabolites, which included glucuronide and sulfate conjugates formed during phase II metabolism .

Antimicrobial Activity

This compound has demonstrated significant antibacterial properties against various pathogens. A study evaluated the bactericidal activity of this compound and other alkaloids from Hydrastis canadensis against six bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound contributes to the traditional use of goldenseal as an antimicrobial agent .

Inhibition of Enzymes

Research has shown that this compound inhibits tyrosine hydroxylase in PC-12 cells, which may have implications for neuroprotective strategies . Additionally, it has been reported to inhibit several cytochrome P450 enzymes, affecting drug metabolism and potentially leading to herb-drug interactions .

Antitumor Activity

Recent studies highlight the antitumor potential of (-)-β-hydrastine against human lung adenocarcinoma cells. The compound exhibited potent cytotoxicity, suggesting that this compound may serve as a lead compound in cancer therapeutics .

Case Studies

- Case Study on Antimicrobial Efficacy : In vitro studies demonstrated that extracts from Hydrastis canadensis containing this compound showed enhanced antimicrobial activity due to synergistic interactions with other constituents like berberine .

- Pharmacokinetic Study : A clinical trial assessed the pharmacokinetics of this compound after oral administration of goldenseal supplements, revealing critical data on its absorption and metabolism, which is essential for understanding its therapeutic applications .

Q & A

Basic Research Questions

Q. What established analytical methods are recommended for quantifying hydrastine in plant extracts, and how can their accuracy be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is the gold standard for quantifying this compound. Validation requires constructing calibration curves using certified reference standards, assessing linearity (R² ≥ 0.99), and performing recovery tests (85–115% acceptable range). Intra- and inter-day precision should be evaluated via relative standard deviation (RSD < 5%). Include system suitability tests (e.g., theoretical plate count, tailing factor) to ensure column performance .

Q. How should researchers design a reproducible synthesis pathway for this compound?

- Methodological Answer : Document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps (e.g., recrystallization solvents). Characterize intermediates and final products using nuclear magnetic resonance (NMR), mass spectrometry (MS), and melting point analysis. Provide spectral data in supplementary materials to enable replication. For known compounds, cite literature synthesis routes; for novel derivatives, include elemental analysis and X-ray crystallography if applicable .

Q. What key parameters must be considered when evaluating this compound stability in experimental storage conditions?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via HPLC at fixed intervals (e.g., 0, 1, 3, 6 months). Calculate degradation kinetics (e.g., Arrhenius equation) to predict shelf life. Use inert atmospheres (N₂) or desiccants to mitigate oxidation and hydrolysis .

Q. What literature review strategies effectively identify gaps in this compound’s pharmacological research?

- Methodological Answer : Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT commercial") in databases like PubMed and SciFinder. Prioritize primary literature (peer-reviewed articles) over reviews. Create a matrix to catalog studies by objective, model system (in vitro/in vivo), and outcomes. Highlight discrepancies in reported bioactivities (e.g., antimicrobial vs. anti-inflammatory effects) as potential research gaps .

Q. How can researchers validate the purity of this compound isolates before pharmacological testing?

- Methodological Answer : Employ orthogonal techniques: HPLC for quantitative purity (>95%), thin-layer chromatography (TLC) for qualitative spot analysis, and differential scanning calorimetry (DSC) to detect polymorphic impurities. Residual solvent analysis (gas chromatography) and elemental analysis further ensure compliance with pharmacopeial standards .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

- Methodological Answer : Perform a meta-analysis of dose-response relationships across studies, adjusting for variables like cell line specificity or animal model differences. Use siRNA knockdown or CRISPR-Cas9 to validate target proteins in conflicting pathways. Cross-reference transcriptomic data (RNA-seq) with proteomic assays to identify downstream effectors .

Q. What experimental strategies optimize this compound extraction yields while minimizing thermal degradation?

- Methodological Answer : Compare extraction techniques (Soxhlet vs. ultrasound-assisted) using design of experiments (DoE). Optimize solvent polarity (e.g., ethanol-water gradients) and extraction time via response surface methodology (RSM). Monitor degradation markers (e.g., hydrastinine) via LC-MS and adjust parameters to maximize yield/purity trade-offs .

Q. How can synergistic interactions between this compound and co-occurring alkaloids be rigorously assessed?

- Methodological Answer : Use fractional inhibitory concentration (FIC) indices in checkerboard assays to quantify synergy. Pair this compound with berberine or sanguinarine in varying ratios and measure antimicrobial/anticancer effects. Employ isobolograms to distinguish additive vs. synergistic effects. Validate findings in 3D cell cultures or organoids to mimic physiological complexity .

Q. What computational approaches predict this compound’s bioavailability and metabolic fate in silico?

- Methodological Answer : Use QSAR models to estimate logP (lipophilicity) and permeability (Caco-2 assays). Simulate metabolism via CYP450 isoforms (e.g., CYP3A4) using docking software (AutoDock Vina). Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Q. How should researchers address batch-to-batch variability in this compound isolates during preclinical trials?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like particle size and crystallinity. Use multivariate analysis (PCA) to correlate raw material attributes (e.g., plant origin) with batch performance. Establish acceptance criteria for bioequivalence studies (e.g., ±10% AUC variability) .

Properties

IUPAC Name |

(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUTXVTYJDCMDU-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025409 | |

| Record name | Hydrastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-08-1 | |

| Record name | (-)-Hydrastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrastine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 118-08-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrastine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8890V3217X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.